Isoform Origin: Definitive Rac3 Sequence Identity vs. Rac1-Derived Peptide Tools
The Rac GTPase fragment (VFDEAIRAV) maps unambiguously to residues of the human Rac3 protein (UniProt RAC3_HUMAN), as confirmed by LC-MS/MS peptide identification in cancer plasma [1]. In contrast, the widely used Rac1 Inhibitor F56 control peptide (MVDGKPVNLGLFDTAG) corresponds to Rac1 residues 45–60 and carries a W56F substitution that abolishes biological activity . Sequence alignment shows that the Rac GTPase fragment region is completely absent from the Rac1 45–60 peptide, establishing mutual exclusivity between these tools. This means that experiments requiring a Rac3-resolved readout cannot use Rac1-derived peptides as substitutes, and vice versa.
| Evidence Dimension | Protein isoform of origin |
|---|---|
| Target Compound Data | Rac3 (UniProt RAC3_HUMAN); peptide sequence VFDEAIRAV |
| Comparator Or Baseline | Rac1 Inhibitor F56 control peptide; Rac1 origin (residues 45–60); sequence MVDGKPVNLGLFDTAG (with W56F mutation) |
| Quantified Difference | Isoform assignment: Rac3 vs. Rac1; zero sequence overlap between the two peptides |
| Conditions | Sequence identity determined by UniProtKB annotation and LC-MS/MS peptide profiling in human plasma |
Why This Matters
For scientists studying Rac3-specific signaling, biomarker detection, or antibody specificity validation, only a Rac3-derived fragment provides the correct antigen target, while a Rac1 peptide would yield false-negative or misleading results.
- [1] CancerPDF Database. Sequence Card for peptide VFDEAIRAV. CancerPDF_ID13555. Protein Name: Ras-related C3 botulinum toxin substrate 3, UniProtKB: RAC3_HUMAN. Available at: https://webs.iiitd.edu.in/raghava/cancerpdf/display_seq1.php?details=VFDEAIRAV View Source
